molecular formula C16H11ClO3 B5781397 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one

3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one

カタログ番号 B5781397
分子量: 286.71 g/mol
InChIキー: VNCDXBKMSNRHPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one, also known as CPCCOEt, is a compound that belongs to the class of benzo[c]chromen-6-one derivatives. CPCCOEt is a selective antagonist of metabotropic glutamate receptor subtype 1 (mGluR1), which plays a crucial role in the regulation of synaptic transmission and plasticity.

作用機序

MGluR1 is a G protein-coupled receptor that is activated by glutamate binding and triggers downstream signaling pathways that regulate synaptic plasticity, neuronal excitability, and gene expression. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one acts as a competitive antagonist of mGluR1 by binding to the orthosteric site of the receptor and preventing glutamate from binding. This results in the inhibition of downstream signaling pathways and the modulation of synaptic transmission.
Biochemical and Physiological Effects:
3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to have various biochemical and physiological effects on the central nervous system. It has been reported to reduce seizure activity and protect against neuronal damage in animal models of epilepsy. 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has also been shown to attenuate anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. Furthermore, 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation.

実験室実験の利点と制限

One of the advantages of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for mGluR1, which allows for the specific modulation of glutamate signaling without affecting other neurotransmitter systems. However, one limitation of using 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one is its relatively low potency compared to other mGluR1 antagonists, which may require higher concentrations for effective inhibition.

将来の方向性

There are several future directions for the research and development of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in animal models and humans to determine the optimal dosage and administration route. Additionally, the therapeutic potential of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one in various neurological and psychiatric disorders warrants further investigation, including the evaluation of its efficacy and safety in clinical trials.

合成法

The synthesis of 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one involves the reaction of 3-hydroxyflavone with 2-chloroallyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl alcohol to yield 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one. The purity and yield of the compound can be improved by recrystallization from ethanol or ethyl acetate.

科学的研究の応用

3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Parkinson's disease, epilepsy, anxiety, and depression. The selective inhibition of mGluR1 by 3-[(2-chloro-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one has been shown to modulate the release of glutamate, a major neurotransmitter in the brain, and attenuate excitotoxicity, which is a pathological process that leads to neuronal damage and death.

特性

IUPAC Name

3-(2-chloroprop-2-enoxy)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-10(17)9-19-11-6-7-13-12-4-2-3-5-14(12)16(18)20-15(13)8-11/h2-8H,1,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCDXBKMSNRHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-chloroprop-2-en-1-yl)oxy]-6H-benzo[c]chromen-6-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。